molecular formula C15H15ClN2S B5787513 N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea

N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea

Cat. No. B5787513
M. Wt: 290.8 g/mol
InChI Key: ZFXXNHFFVJPIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a thiourea derivative that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to act as an inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is involved in a variety of physiological processes, including pain sensation, thermoregulation, and cancer cell proliferation. By inhibiting TRPM8, this compound may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. It has also been shown to modulate calcium signaling and ion channel activity in cells. These effects may be responsible for its potential therapeutic benefits in a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea is that it has been extensively studied and its synthesis method is well-established. It also has a relatively low toxicity profile, making it a safe compound for use in lab experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea. One area of interest is the development of new cancer therapies based on its anti-tumor effects. Another area of interest is the development of new neuroprotective therapies for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 3-methylphenyl isothiocyanate. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(3-methylphenyl)thiourea has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies. In cardiovascular disease, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-11-3-2-4-14(9-11)18-15(19)17-10-12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXXNHFFVJPIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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